3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring and the unique substitution pattern in this compound make it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method includes the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The thiadiazole ring and the sulfur-containing groups are believed to play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-[(trimethylsilyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
- 3-Phenyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
- 3-Phenyl-5-[(trimethylplumbyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
The presence of the trimethylgermyl group in 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione distinguishes it from other similar compounds. This unique substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
CAS No. |
661493-33-0 |
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Molecular Formula |
C11H14GeN2S3 |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
3-phenyl-5-trimethylgermylsulfanyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H14GeN2S3/c1-12(2,3)17-10-13-14(11(15)16-10)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
DJDWLSUFUYYBRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)SC1=NN(C(=S)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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